molecular formula C11H14F3N B13481401 2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine

2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B13481401
M. Wt: 217.23 g/mol
InChI Key: IVRCFLWIGDCTGW-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of methyllithium with trifluoroacetone and trifluorovinyl bromide in ether . Another approach includes the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether . These reactions typically require controlled conditions such as low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific structural features, such as the position of the trifluoromethyl group and the propan-1-amine backbone. These structural characteristics can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-5,8H,6-7,15H2,1H3

InChI Key

IVRCFLWIGDCTGW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)CN

Origin of Product

United States

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